L-Arginine, L-lysyl-L-arginyl-L-seryl-

Übersicht

Beschreibung

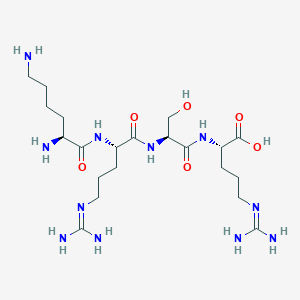

“L-Arginine, L-lysyl-L-arginyl-L-seryl-” is a peptide made up of four amino acids: L-Arginine, L-lysine, L-arginine, and L-serine. L-Arginine is an amino acid that plays a crucial role in various bodily processes. It’s necessary for the production of nitric oxide, a signaling molecule needed for blood flow regulation, mitochondrial function, and cellular communication . It also acts as a precursor to other amino acids, including glutamate, proline, and creatine, and is essential for the health and functioning of your immune system .

Synthesis Analysis

L-Arginine can be synthesized from the amino acid citrulline through the breakdown of body proteins, or it can be obtained through dietary protein intake . It’s concentrated in certain protein-rich foods, including meat, poultry, dairy, nuts, soy products, and fish .Molecular Structure Analysis

The molecule “L-Arginine, L-lysyl-L-arginyl-L-seryl-” contains a total of 80 bonds; 37 non-H bonds, 6 multiple bonds, 20 rotatable bonds, 6 double bonds, 1 carboxylic acid (aliphatic), 3 secondary amides (aliphatic), 2 guanidine derivatives, and 6 primary amines .Chemical Reactions Analysis

L-Arginine plays a role in building protein. The body uses protein to help build muscle and rebuild tissue. It converts this amino acid into the chemical nitric oxide, which helps the blood vessels open .Physical And Chemical Properties Analysis

L-Arginine is an amino acid that helps the body build protein. Your body usually makes all the L-arginine it needs . It’s also found in most protein-rich foods, including fish, red meat, poultry, soy, whole grains, beans, and dairy products .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “L-Arginine, L-lysyl-L-arginyl-L-seryl-”, focusing on unique applications:

Cardiovascular Health

L-Arginine has been studied for its potential role in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. It may help improve blood flow and vascular function by increasing nitric oxide production .

Neurodegenerative Diseases

Research suggests that L-Arginine could have therapeutic applications against various neurological illnesses like Alzheimer’s disease and Parkinson’s disease due to its vasodilatory and neuroprotective properties .

Fermentative Production

The compound has been used in studies involving the fermentative production of L-Arginine by genetically modified Escherichia coli strains, indicating its role in biotechnological applications .

Genetic Engineering

A novel approach for high-yield production of L-Arginine in E. coli has been reported, which involves genetic modifications to enhance the biosynthesis pathway of this amino acid .

Industrial Production

L-Arginine is important for both medicinal and industrial applications. Research has focused on improving its industrial-level production using different microorganisms for six decades .

Wirkmechanismus

Target of Action

L-Arginine, L-lysyl-L-arginyl-L-seryl- (abbreviated as LKS) is a peptide that is made up of four amino acids: L-Arginine, L-lysine, L-arginine, and L-serine. The primary target of L-Arginine, a component of LKS, is the enzyme nitric oxide synthase (NOS), which is involved in the formation of nitric oxide .

Mode of Action

L-Arginine interacts with its target, NOS, to produce nitric oxide, a potent vasodilator . This interaction results in the relaxation of smooth muscles lining blood vessels, leading to increased blood flow . Furthermore, L-Arginine induces the secretion of insulin and glucagon, which are key players in glucose metabolism .

Biochemical Pathways

L-Arginine is involved in several biochemical pathways. It serves as a precursor for the synthesis of nitric oxide, creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . It also promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses . In addition, L-Arginine can reduce plasma glucose levels, improving glucose tolerance .

Pharmacokinetics

It is a natural constituent of food proteins and can be synthesized by healthy individuals .

Result of Action

The action of L-Arginine, a component of LKS, has several molecular and cellular effects. It improves oxidative metabolism through enhanced mitochondrial function, eventually improving physical performance . L-Arginine supplementation has been shown to reduce adiposity and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOPRMBOLQDHOB-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437855 | |

| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193613-75-1 | |

| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

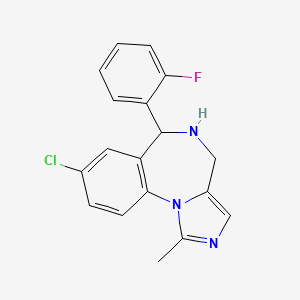

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)

-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)